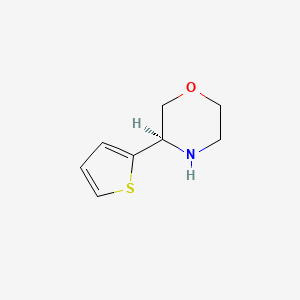

(R)-3-(Thiophen-2-yl)morpholine

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C8H11NOS |

|---|---|

Poids moléculaire |

169.25 g/mol |

Nom IUPAC |

(3R)-3-thiophen-2-ylmorpholine |

InChI |

InChI=1S/C8H11NOS/c1-2-8(11-5-1)7-6-10-4-3-9-7/h1-2,5,7,9H,3-4,6H2/t7-/m1/s1 |

Clé InChI |

DTCRMVMDRUMUHQ-SSDOTTSWSA-N |

SMILES isomérique |

C1COC[C@@H](N1)C2=CC=CS2 |

SMILES canonique |

C1COCC(N1)C2=CC=CS2 |

Origine du produit |

United States |

Stereoselective Synthesis and Advanced Synthetic Methodologies

Enantioselective Synthetic Routes to Chiral 3-Substituted Morpholines

The construction of the chiral center at the C3 position of the morpholine (B109124) ring with a specific stereochemistry is the primary challenge in the synthesis of (R)-3-(Thiophen-2-yl)morpholine. Various enantioselective strategies have been developed to address this, primarily falling into three categories: asymmetric catalysis, the use of chiral auxiliaries, and biocatalytic transformations. These approaches aim to establish the stereocenter either before or during the formation of the morpholine ring. acs.org

Asymmetric Catalysis in Morpholine Ring Formation

Asymmetric catalysis offers a highly efficient and atom-economical approach to chiral molecules. Both metal-based and organic catalysts have been successfully employed in the synthesis of chiral 3-substituted morpholines.

The success of metal-catalyzed asymmetric reactions heavily relies on the design of the chiral ligand. These ligands coordinate to the metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. For the synthesis of chiral morpholines, ligands with C2-symmetry, such as those based on the DIOP and DiPAMP backbones, have been influential. rsc.org The modular nature of many chiral ligands, like the PHOX ligands, allows for facile optimization to suit specific substrates and reactions. rsc.org The development of specialized chiral ligands, often featuring bulky groups and specific electronic properties, is crucial for achieving high enantioselectivity. researchgate.net

A prominent and effective method for the synthesis of this compound involves a tandem hydroamination and asymmetric transfer hydrogenation of an appropriate aminoalkyne precursor. nih.gov This one-pot reaction utilizes a titanium catalyst for the initial hydroamination to form a cyclic imine, which is then reduced in situ by a chiral ruthenium catalyst. nih.gov

Specifically, the use of a ruthenium catalyst, such as RuCl(S,S)-TsDPEN, has been cited for the asymmetric transfer hydrogenation step to yield this compound with high enantiomeric excess. nih.govrsc.org This method is attractive due to its operational simplicity and the high levels of stereocontrol achieved. The transfer hydrogenation typically employs a hydrogen source like a formic acid/triethylamine mixture. nih.gov

| Catalyst/Ligand | Substrate | Reaction Type | Conditions | Yield (%) | ee (%) | Ref |

| RuCl[(S,S)-TsDPEN] | 3-(Thiophen-2-yl)-3,4-dihydro-2H-1,4-oxazine | Asymmetric Transfer Hydrogenation | HCOOH/Et3N, DMF | Good | >95 | nih.gov |

| Rhodium-bisphosphine complex | N-Cbz-6-phenyl-3,4-dihydro-2H-1,4-oxazine | Asymmetric Hydrogenation | H2 (50 atm), DCM | >99 | 92 | beilstein-journals.org |

Table 1: Examples of Metal-Catalyzed Asymmetric Synthesis of Chiral Morpholines.

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, avoiding the use of often toxic and expensive metals. Chiral Brønsted acids, such as chiral phosphoric acids, and chiral amines have been utilized to catalyze the enantioselective formation of the morpholine ring. researchgate.net

One notable organocatalytic strategy is the intramolecular aza-Michael addition. rsc.orgbeilstein-journals.orgnih.gov In this approach, a chiral amine catalyst activates an α,β-unsaturated system within a precursor molecule, facilitating a stereoselective ring closure. Cinchona alkaloid-derived catalysts have proven effective in this transformation, affording chiral morpholine derivatives in good yields and with high enantioselectivity. rsc.org

Another approach involves the use of chiral phosphoric acids to catalyze the reaction between glyoxals and amino alcohols, leading to the formation of chiral morpholinones. These can then be reduced to the corresponding morpholines. This method represents a formal asymmetric aza-benzilic ester rearrangement. researchgate.net

| Catalyst | Substrate Type | Reaction Type | Conditions | Yield (%) | ee (%) | Ref |

| Quinine-derived squaramide | Enone-tethered cyclohexadienone and p-anisidine | Desymmetric double aza-Michael addition | Toluene, 40 °C | up to 99 | up to 99 | acs.org |

| Chiral Phosphoric Acid (TRIP) | Aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols | Aza-benzilic ester rearrangement | Toluene, rt | 70-98 | 85-98 | researchgate.net |

Table 2: Examples of Organocatalytic Synthesis of Chiral Morpholine Derivatives.

Chiral Auxiliary-Mediated Stereocontrol

The use of chiral auxiliaries is a classical and reliable method for controlling stereochemistry. wikipedia.org An optically pure auxiliary is temporarily attached to the substrate, directing the stereochemical course of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed.

For the synthesis of this compound, a common strategy involves the use of a chiral auxiliary to control the synthesis of the key intermediate, (R)-2-amino-1-(thiophen-2-yl)ethanol. Evans oxazolidinone auxiliaries are widely employed for this purpose. wikipedia.org For instance, an N-acylated Evans auxiliary can undergo a diastereoselective reduction of the carbonyl group, followed by removal of the auxiliary to yield the chiral amino alcohol.

| Chiral Auxiliary | Reaction Type | Key Intermediate | Diastereomeric Ratio (d.r.) | Ref |

| Evans Oxazolidinone | Asymmetric Aldol (B89426) Reaction | N-acyl oxazolidinone | >99:1 | wikipedia.org |

| (1R,2S)-Ephedrine | Asymmetric addition of organometallic reagents to an oxazolidine | Chiral oxazolidine | >95:5 |

Table 3: Application of Chiral Auxiliaries in the Synthesis of Chiral Amino Alcohol Precursors.

Biocatalytic Transformations for Chiral Morpholine Precursors

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. unimi.it Enzymes such as lipases, proteases, and dehydrogenases can be used for the kinetic resolution of racemic precursors or for the asymmetric synthesis of chiral building blocks.

A key precursor for this compound is the chiral amino alcohol, (R)-2-amino-1-(thiophen-2-yl)ethanol. Lipase-catalyzed kinetic resolution is a common method to obtain this intermediate in high enantiomeric purity. For example, a racemic mixture of the amino alcohol can be selectively acylated by a lipase, leaving one enantiomer unreacted. Lipase PS (from Pseudomonas cepacia) and CAL-B (from Candida antarctica) are frequently used for such resolutions. rsc.orgnih.gov

Furthermore, the asymmetric reduction of a corresponding ketone, such as 2-amino-1-(thiophen-2-yl)ethanone, using a ketoreductase (KRED) or a whole-cell biocatalyst can directly provide the desired chiral amino alcohol. nih.gov

| Biocatalyst | Substrate | Reaction Type | Product | Enantiomeric Excess (ee) | Ref |

| Lipase PS (Pseudomonas cepacia) | Racemic 2-amino-1-phenylethanol | Kinetic Resolution (Acylation) | (R)-2-amino-1-phenylethanol | >99% | rsc.org |

| Candida antarctica Lipase B (CALB) | Racemic 1-benzo[b]thiophen-2-yl-ethanol | Kinetic Resolution (Acylation) | (S)-1-benzo[b]thiophen-2-yl-ethanol | >99% | nih.gov |

| Rhodotorula glutinis | N-methyl-3-oxo-3-(thiophen-2-yl)propanamide | Asymmetric Reduction | (S)-N-methyl-3-hydroxy-3-(2-thienyl)propionamide | >99.5% |

Table 4: Examples of Biocatalytic Routes to Chiral Precursors for Morpholine Synthesis.

Stereocontrolled Introduction of the Thiophen-2-yl Moiety

The key synthetic step in constructing this compound is the introduction of the thiophen-2-yl group onto the morpholine scaffold in a stereocontrolled manner. This can be achieved through several powerful synthetic strategies, including palladium-catalyzed cross-coupling reactions and enantioselective nucleophilic additions. These methods offer precise control over the formation of the new stereocenter.

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis for forming carbon-carbon bonds. researchgate.netyoutube.com These reactions are highly versatile and can be adapted for asymmetric synthesis, making them suitable for constructing complex chiral molecules. google.comorganic-chemistry.org In the context of synthesizing this compound, reactions like the Suzuki-Miyaura, Negishi, and Stille couplings are of particular importance. The general catalytic cycle for these reactions involves three key steps: oxidative addition of an organic halide to the Pd(0) catalyst, transmetalation with an organometallic reagent, and reductive elimination to form the desired product and regenerate the catalyst. youtube.comnumberanalytics.comyoutube.com

The Suzuki-Miyaura coupling is a widely used reaction that forms a C-C bond between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex in the presence of a base. youtube.comlibretexts.org For the synthesis of this compound, this can be envisioned in two primary ways: coupling a chiral morpholine-based boronic acid or ester with a 2-halothiophene, or reacting a chiral 3-halo- or 3-triflyloxymorpholine with thiophene-2-boronic acid. The use of chiral ligands on the palladium catalyst can induce asymmetry, but a more common strategy involves using a pre-existing stereocenter on one of the coupling partners, which is retained throughout the reaction. libretexts.orgresearchgate.net The reaction's tolerance to a wide variety of functional groups and the generally non-toxic nature of the boron reagents make it a highly attractive method. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Component | Example | Purpose |

|---|---|---|

| Aryl Halide | 2-Bromothiophene | Thiophene (B33073) source |

| Organoborane | (R)-N-Boc-3-morpholineboronic acid pinacol (B44631) ester | Chiral morpholine source |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Catalyzes the C-C bond formation |

| Base | Na₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoborane |

| Solvent | Toluene/H₂O, Dioxane, DMF | Reaction medium |

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is known for its high reactivity and functional group tolerance. numberanalytics.com A plausible route to this compound would involve the coupling of a chiral 3-halomorpholine with a pre-formed thien-2-ylzinc halide. The organozinc reagents are typically more reactive than their organoboron or organotin counterparts, often allowing for milder reaction conditions. youtube.com

Table 2: Illustrative Conditions for Negishi Coupling

| Component | Example | Purpose |

|---|---|---|

| Aryl Halide | (R)-N-Boc-3-iodomorpholine | Chiral electrophile |

| Organozinc Reagent | Thien-2-ylzinc chloride | Thiophene nucleophile |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Catalyst |

| Solvent | THF, Dioxane | Reaction medium |

The Stille coupling utilizes an organotin reagent (organostannane) to couple with an organic halide or triflate. numberanalytics.comwikipedia.orgorganic-chemistry.org While organostannanes are stable to air and moisture, their toxicity is a significant drawback. organic-chemistry.org The reaction mechanism is similar to other palladium-catalyzed couplings and has been widely applied in the synthesis of complex molecules. numberanalytics.com The stereochemistry of chiral substrates is typically retained during the coupling process. nih.gov

Table 3: Typical Conditions for Stille Coupling

| Component | Example | Purpose |

|---|---|---|

| Aryl Halide | (R)-N-Boc-3-iodomorpholine | Chiral electrophile |

| Organostannane | 2-(Tributylstannyl)thiophene | Thiophene nucleophile |

| Palladium Catalyst | Pd(PPh₃)₄ | Catalyst |

| Additives | LiCl, Cu(I) salts | Can enhance reaction rate |

| Solvent | Toluene, DMF, NMP | Reaction medium |

Enantioselective Nucleophilic Additions to Thiophene-Containing Electrophiles

An alternative to cross-coupling reactions is the enantioselective nucleophilic addition, which can establish the C3 stereocenter and the C-C bond in a single step. One potential strategy involves the addition of a thiophene-based nucleophile, such as 2-thienyllithium (B1198063) or a 2-thienyl Grignard reagent, to a chiral electrophile derived from morpholine, for instance, a chiral N-acylimminium ion. The stereochemical outcome would be directed by the existing chirality within the morpholine precursor.

Conversely, a more powerful approach involves the catalytic enantioselective addition of a morpholine-derived nucleophile to a thiophene-containing electrophile. For example, a morpholine-based enamine, generated from the morpholine nitrogen and a carbonyl group at the 2-position, could add to an electrophile like 2-nitrovinylthiophene. The use of a chiral catalyst, such as a derivative of proline or a chiral secondary amine, can effectively control the stereochemistry of the addition. frontiersin.org Another possibility is the enantioselective addition of a nucleophile like diethylzinc (B1219324) to thiophene-2-carboxaldehyde in the presence of a chiral ligand, followed by further transformations to construct the morpholine ring. researchgate.net These methods capitalize on the principles of organocatalysis or metal-catalyzed asymmetric addition to create the desired enantiomer with high selectivity. youtube.comacs.org

Regioselective Functionalization of Thiophene Ring Systems

Once the this compound scaffold is assembled, the thiophene ring itself can be further functionalized to create analogues with diverse properties. Thiophene is susceptible to electrophilic substitution, but achieving regioselectivity can be challenging. More precise methods, such as directed ortho-metalation (DoM), offer superior control. researchgate.netnih.gov

In this strategy, a directing group on the molecule guides a strong base (like an organolithium reagent) to deprotonate a specific, adjacent C-H bond. While the morpholine nitrogen is generally a weak directing group, N-acylation could enhance its directing ability, potentially facilitating metalation at the C3 position of the thiophene ring. The resulting organometallic intermediate can then be trapped with a variety of electrophiles (e.g., alkyl halides, aldehydes, CO₂) to install new functional groups with high regioselectivity. researchgate.net This approach allows for the systematic modification of the thiophene ring, providing access to a library of derivatives from a common intermediate.

Derivatization and Structural Diversification of the this compound Scaffold

Structural diversification of the this compound core is crucial for exploring its structure-activity relationships in various applications. The secondary amine of the morpholine ring is a prime handle for derivatization. Standard synthetic transformations can be employed to modify this position.

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones can introduce a wide range of alkyl groups at the nitrogen atom.

N-Acylation: Treatment with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) yields N-acyl derivatives. These amides can alter the electronic properties and hydrogen bonding capabilities of the molecule.

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to attach aryl or heteroaryl groups to the morpholine nitrogen.

These modifications, combined with the regioselective functionalization of the thiophene ring discussed previously, allow for the creation of a large and diverse library of compounds based on the this compound scaffold. rsc.orgfrontiersin.orgnih.gov This systematic derivatization is a powerful strategy for optimizing the biological or material properties of the core structure.

N-Alkylation and Acylation Strategies on the Morpholine Nitrogen

The secondary amine of the morpholine ring offers a prime site for modification, allowing for the introduction of various substituents to modulate the compound's physicochemical properties and biological activity.

N-Alkylation:

N-alkylation of the morpholine nitrogen can be achieved through several methods. A common approach involves the reaction with alkyl halides in the presence of a base. For instance, the N-alkylation of morpholine with various alcohols has been successfully carried out in a gas-solid phase reaction over a CuO–NiO/γ–Al2O3 catalyst. researchgate.netresearchgate.net This method has shown high conversion and selectivity, particularly for the N-methylation of morpholine with methanol. researchgate.net Another strategy involves the use of ketonic Mannich bases, such as 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, which can react with various amines to achieve N-alkylation. nih.gov More recently, a green chemistry approach utilizing ethylene (B1197577) sulfate (B86663) for the selective monoalkylation of primary amines to form morpholines has been reported, offering a potentially more sustainable synthetic route. chemrxiv.org

N-Acylation:

N-acylation introduces an amide functionality, which can act as a hydrogen bond donor or acceptor, influencing molecular interactions. Standard acylation conditions, such as the use of acyl chlorides or anhydrides in the presence of a base, are applicable. Polymer-supported synthesis methods have also been developed for N-acylmorpholine derivatives, allowing for efficient purification and the generation of compound libraries. nih.gov

Table 1: N-Alkylation and Acylation Reactions on Morpholine Derivatives

| Reaction Type | Reagents and Conditions | Product Type | Key Findings |

| N-Alkylation | Alcohols, CuO–NiO/γ–Al2O3 catalyst, gas-solid phase | N-Alkylmorpholines | High conversion and selectivity, especially for low-carbon primary alcohols. researchgate.netresearchgate.net |

| N-Alkylation | Ketonic Mannich bases, various amines | N-Alkyl derivatives | Versatile method for introducing a range of substituents. nih.gov |

| N-Alkylation | Ethylene sulfate, primary amines | Substituted morpholines | Green and selective monoalkylation method. chemrxiv.org |

| N-Acylation | Acyl chlorides/anhydrides, base | N-Acylmorpholines | Standard and effective method for introducing amide groups. |

| N-Acylation | Polymer-supported synthesis, TFA-mediated cleavage | N-Acylmorpholine derivatives | Efficient for library synthesis and purification. nih.gov |

Electrophilic Aromatic Substitution on the Thiophene Ring

The thiophene ring is susceptible to electrophilic aromatic substitution, providing another avenue for derivatization. Thiophene is generally more reactive than benzene (B151609) in such reactions and substitution typically occurs at the C5 position (α-position) due to the stabilizing effect of the sulfur atom on the adjacent carbocation intermediate. pearson.com

Common electrophilic aromatic substitution reactions include:

Halogenation: Bromination can be achieved using bromine, often without a catalyst due to the activated nature of the thiophene ring. youtube.com

Nitration: Reaction with nitric acid and sulfuric acid introduces a nitro group. youtube.com

Sulfonation: Fuming sulfuric acid can be used to introduce a sulfonic acid group. youtube.com

Friedel-Crafts Acylation: Acetylation can be performed using an acid chloride and a Lewis acid catalyst like aluminum trichloride. youtube.com

The conditions for these reactions need to be carefully controlled to avoid polysubstitution or degradation of the starting material. The directing effects of the existing morpholine substituent on the thiophene ring will also influence the regioselectivity of the substitution.

Side Chain Elaborations and Linker Chemistry

Further modifications can be made by elaborating side chains attached to either the morpholine or thiophene ring. This is a crucial strategy for developing compounds with specific biological targets, such as in the design of linkers for antibody-drug conjugates or probes for chemical biology.

Side-chain engineering can involve the introduction of various functional groups to modulate properties like solubility, lipophilicity, and metabolic stability. nih.gov For instance, the introduction of a sulfur atom in the side chain of a thieno[3,2-b]thiophene-porphyrin derivative was shown to influence its electronic properties and intermolecular stacking. nih.gov The synthesis of thiosemicarbazones from morpholine-thiophene hybrids demonstrates the potential for creating complex side chains with specific biological activities. frontiersin.org

Advanced Spectroscopic and Chiroptical Characterization for Absolute Configuration and Purity Determination

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of proton (¹H) and carbon (¹³C) signals, providing definitive evidence of the molecular structure and its stereochemistry.

¹H NMR and ¹³C NMR for Structural Elucidation and Purity Assessment

The ¹H NMR spectrum of (R)-3-(Thiophen-2-yl)morpholine is expected to show distinct signals corresponding to the morpholine (B109124) and thiophene (B33073) ring protons. The morpholine protons typically appear as complex multiplets in the upfield region, while the thiophene protons resonate in the aromatic region downfield. nih.gov The integration of these signals allows for a quantitative assessment of the protons in each environment, which serves as a primary check for sample purity.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The morpholine ring carbons are expected in the aliphatic region, while the thiophene carbons appear in the aromatic region. The specific chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms in the morpholine ring and the sulfur atom in the thiophene ring. nih.govmdpi.com The presence of the correct number of signals with appropriate chemical shifts confirms the carbon skeleton of the molecule.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for 3-(Thiophen-2-yl)morpholine (Note: This table presents expected chemical shift ranges based on analysis of related morpholine and thiophene structures. Actual values may vary depending on solvent and experimental conditions.)

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Thiophene H-3' | ~6.95 (dd) | - |

| Thiophene H-4' | ~7.00 (dd) | - |

| Thiophene H-5' | ~7.25 (dd) | - |

| Morpholine H-2ax, H-6ax | ~2.80 (m) | - |

| Morpholine H-2eq, H-6eq | ~3.90 (m) | - |

| Morpholine H-3 | ~4.50 (dd) | ~60.5 |

| Morpholine H-5ax | ~3.00 (m) | - |

| Morpholine H-5eq | ~3.70 (m) | - |

| Thiophene C-2' | - | ~145.0 |

| Thiophene C-3' | - | ~124.0 |

| Thiophene C-4' | - | ~125.0 |

| Thiophene C-5' | - | ~127.0 |

| Morpholine C-2 | - | ~67.0 |

| Morpholine C-5 | - | ~46.0 |

| Morpholine C-6 | - | ~71.0 |

2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

While 1D NMR provides primary structural information, 2D NMR techniques are indispensable for unambiguously assigning signals and elucidating complex connectivity and stereochemistry. nih.govresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent protons on the thiophene ring (H-3'/H-4' and H-4'/H-5'). It would also map the connectivity within the morpholine ring, showing correlations between H-2/H-3, H-5/H-6, and the geminal couplings between axial and equatorial protons on the same carbon. A key correlation would be observed between the methine proton at C-3 of the morpholine ring and the H-3' proton of the thiophene ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded carbon and proton atoms. An HMQC or HSQC spectrum would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, confirming the assignments made in Table 1.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. HMBC is crucial for establishing the connectivity between the two ring systems. Key correlations would include the link from the morpholine H-3 proton to the thiophene carbons C-2' and C-3', and from the thiophene H-3' proton to the morpholine carbon C-3.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals protons that are close in space, which is critical for determining stereochemistry and preferred conformations. For this compound, which typically adopts a chair conformation, NOESY can help determine the orientation (axial or equatorial) of the thiophene substituent at the C-3 position by observing spatial correlations between H-3 and other axial or equatorial protons within the morpholine ring.

Chiral Derivatizing Agents (CDAs) for Enantiomeric Excess Determination

NMR spectroscopy can be used to determine the enantiomeric excess (e.e.) of a chiral sample by using a chiral derivatizing agent (CDA). The amine group in this compound can be reacted with a chiral reagent, such as Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride), to form a pair of diastereomers. These diastereomers are no longer mirror images and will have distinct NMR spectra. spark904.nl By integrating the signals corresponding to each diastereomer in the ¹H or ¹⁹F NMR spectrum, the ratio of the enantiomers in the original sample can be accurately calculated, thus determining the enantiomeric purity.

Vibrational Spectroscopy (FTIR) for Functional Group Identification and Conformational Insights

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound would display characteristic absorption bands confirming its structure. researchgate.netfrontiersin.org

Table 2: Key Expected FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3350-3250 | N-H Stretch | Secondary Amine (Morpholine) |

| 3100-3000 | C-H Stretch | Aromatic (Thiophene) |

| 2950-2800 | C-H Stretch | Aliphatic (Morpholine CH₂) |

| ~1600 | C=C Stretch | Aromatic Ring (Thiophene) |

| 1450-1400 | C-H Bending | Aliphatic (Morpholine CH₂) |

| 1150-1050 | C-O-C Stretch | Ether (Morpholine) |

| ~850 | C-S Stretch | Thiophene Ring |

The precise positions of these bands can provide subtle insights into the molecule's conformation. The N-H stretching frequency, for example, can be influenced by hydrogen bonding, which in turn depends on the conformational state of the morpholine ring. researchgate.net

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₈H₁₁NOS), the molecular weight is 169.25 g/mol . In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z = 169.

The fragmentation pattern provides a fingerprint that helps to confirm the structure. Key fragmentation pathways for this molecule would likely involve:

Cleavage of the C-C bond between the two rings: This would lead to the formation of a thiophenyl fragment and a morpholine fragment, with the charge residing on either piece. A prominent fragment would be the thiophenylmethyl cation [C₄H₃S-CH₂]⁺ at m/z 97.

Fragmentation of the morpholine ring: The morpholine ring can undergo characteristic cleavage, such as the loss of a CH₂O group (30 Da) or C₂H₄O (44 Da). researchgate.net

Alpha-cleavage: Cleavage of the bond adjacent to the nitrogen atom is a common fragmentation pathway for amines, which would lead to the loss of a hydrogen atom or the thiophenyl group from the molecular ion.

Chiroptical Methods for Enantiomeric Excess and Absolute Configuration

While NMR with chiral derivatizing agents can determine enantiomeric excess, chiroptical methods provide a direct probe of the molecule's chirality and are essential for confirming the absolute configuration. purechemistry.org

Optical Rotation: Measurement of the specific rotation using a polarimeter is a classical method. A non-zero value confirms the sample is chiral and enantiomerically enriched. The sign of the rotation (+ or -) is a characteristic physical property of the enantiomer under specific conditions (concentration, solvent, wavelength, temperature).

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation. nih.gov It provides a detailed stereochemical fingerprint of the molecule. By comparing the experimental VCD spectrum of this compound with a spectrum predicted by density functional theory (DFT) calculations for the 'R' configuration, the absolute stereochemistry can be unambiguously confirmed. spark904.nl

Electronic Circular Dichroism (ECD): ECD is the counterpart to VCD in the UV-Visible region. It is particularly useful for molecules with chromophores, such as the thiophene ring in this compound. The comparison of the experimental ECD spectrum with theoretically calculated spectra for both the (R) and (S) enantiomers allows for the assignment of the absolute configuration.

These advanced methods, when used in concert, provide a comprehensive and unambiguous characterization of this compound, confirming its chemical structure, stereochemical integrity, and enantiomeric purity.

Polarimetry for Optical Rotation Measurement

Polarimetry is a fundamental technique used to measure the rotation of plane-polarized light by a chiral substance in solution. This rotation, known as optical rotation, is a characteristic property of a chiral molecule and is directly proportional to its concentration and the path length of the light through the sample. The specific rotation, [α], is a standardized value that is intrinsic to the compound under specific conditions of temperature, wavelength, and solvent.

For this compound, the measurement of its specific rotation would confirm its optical activity and provide a quantitative measure of its enantiomeric purity. The sign of the rotation (+ or -) would classify it as dextrorotatory or levorotatory, respectively. It is important to note that the "(R)" designation, which describes the absolute configuration based on the Cahn-Ingold-Prelog priority rules, does not inherently correlate with the direction of optical rotation. nih.gov

Illustrative Data Table for Polarimetry:

Due to the absence of published specific rotation values for this compound, the following table is presented as an illustration of how such data would be reported.

| Parameter | Value |

| Specific Rotation [α] | Hypothetical Value |

| Wavelength | 589 nm (Sodium D-line) |

| Temperature | 20 °C |

| Concentration (c) | 1.0 g/100 mL |

| Solvent | Methanol |

The enantiomeric excess (% ee) of a sample of 3-(Thiophen-2-yl)morpholine could be determined by comparing its measured specific rotation to the specific rotation of the pure enantiomer using the formula: % ee = ([α]observed / [α]max) x 100.

Circular Dichroism (CD) Spectroscopy for Electronic Transitions and Chirality Probing

Circular Dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. This differential absorption arises from the electronic transitions within the molecule that are influenced by its three-dimensional structure. A CD spectrum provides information about the stereochemistry and secondary structure of chiral compounds.

For this compound, the thiophene ring acts as a chromophore. The electronic transitions of the thiophene moiety, when perturbed by the chiral center at the C3 position of the morpholine ring, would give rise to characteristic CD signals. The resulting CD spectrum would be a unique fingerprint for the (R)-enantiomer, exhibiting positive or negative Cotton effects at specific wavelengths corresponding to the electronic absorption bands. The spectrum of its (S)-enantiomer would be an exact mirror image. This technique is particularly useful for confirming the enantiomeric identity and for studying conformational changes. rsc.orgtandfonline.com

Illustrative Data Table for Circular Dichroism Spectroscopy:

The following table illustrates the type of data that would be obtained from a CD spectroscopic analysis of this compound. The values are hypothetical.

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

| λmax, 1 | Hypothetical Positive Value |

| λmax, 2 | Hypothetical Negative Value |

| Solvent | Acetonitrile |

| Temperature | 25 °C |

Vibrational Circular Dichroism (VCD) Spectroscopy for Absolute Configuration Determination

Vibrational Circular Dichroism (VCD) spectroscopy measures the differential absorption of left and right circularly polarized infrared light corresponding to the vibrational transitions within a chiral molecule. biotools.usscm.com VCD is a highly sensitive probe of the absolute configuration of chiral molecules in solution and does not require crystallization. biotools.usrsc.org By comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum chemical calculations for a known absolute configuration (e.g., R), the absolute stereochemistry of the molecule can be unambiguously determined. biotools.usresearchgate.net

For this compound, the VCD spectrum would show a series of positive and negative bands in the infrared region, corresponding to the chiral arrangement of its constituent atoms. The vibrational modes involving the stereocenter and the adjacent thiophene and morpholine rings would be particularly informative. Computational modeling, often using Density Functional Theory (DFT), would be employed to calculate the theoretical VCD spectrum of the (R)-enantiomer. A match between the experimental and calculated spectra would confirm the absolute configuration. biotools.usyoutube.com

Illustrative Data Table for Vibrational Circular Dichroism Spectroscopy:

This table provides a hypothetical representation of key VCD spectral data for this compound.

| Wavenumber (cm⁻¹) | ΔA (x 10⁻⁵) | Vibrational Assignment (Hypothetical) |

| ν1 | Hypothetical Positive Value | C-H stretch (chiral center) |

| ν2 | Hypothetical Negative Value | Thiophene ring deformation |

| ν3 | Hypothetical Positive Value | Morpholine ring stretch |

| Solvent | CDCl₃ |

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) is the measurement of the optical rotation of a substance as a function of the wavelength of light. An ORD curve provides more detailed information than a single polarimetry measurement. The shape of the ORD curve, particularly in the vicinity of an absorption band (a phenomenon known as the Cotton effect), is highly characteristic of the molecule's stereochemistry.

An ORD study of this compound would involve measuring its optical rotation across a range of wavelengths, particularly through the UV-Vis absorption region of the thiophene chromophore. A positive or negative Cotton effect, characterized by a peak and a trough in the ORD curve, would be observed. The sign of the Cotton effect is directly related to the absolute configuration of the chiral center relative to the chromophore. ORD can be a powerful tool for assigning absolute configuration and for studying conformational equilibria in solution. researchgate.netnih.gov

Illustrative Data Table for Optical Rotatory Dispersion:

The following is an illustrative table of data that would be generated in an ORD study of this compound.

| Wavelength (nm) | Molar Rotation [Φ] (degrees) |

| 700 | Hypothetical Value |

| 589 | Hypothetical Value |

| 400 | Hypothetical Value |

| λpeak | Hypothetical Peak Value |

| λtrough | Hypothetical Trough Value |

| Solvent | Dioxane |

Theoretical and Computational Investigations of Structure, Reactivity, and Recognition

Quantum Chemical Calculations for Ground State Geometries and Conformational Landscapes

Quantum chemical calculations are fundamental to determining the most stable three-dimensional structure of a molecule and understanding its electronic properties.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency for studying organic molecules. nih.gov For a molecule like (R)-3-(Thiophen-2-yl)morpholine, DFT calculations, often using the B3LYP functional with basis sets such as 6-311G(d,p), are employed to optimize the molecular geometry and identify the lowest energy conformation. researchgate.netresearchgate.net

Furthermore, DFT is used to compute vibrational frequencies, which correspond to the infrared (IR) and Raman spectra of the molecule. researchgate.net This theoretical spectrum can be compared with experimental data to confirm the structure of the synthesized compound. Analysis of the electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the molecule's reactivity. The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and electronic transitions. researchgate.net

Table 1: Representative Theoretical Geometric Parameters for Thiophene-Morpholine Derivatives Calculated by DFT This table presents typical data obtained from DFT calculations on related structures, illustrating the expected parameters for this compound.

| Parameter | Description | Typical Calculated Value |

| Bond Lengths (Å) | ||

| C-S (Thiophene) | Carbon-Sulfur bond in the thiophene (B33073) ring | 1.72 - 1.75 |

| C-N (Morpholine) | Carbon-Nitrogen bond in the morpholine (B109124) ring | 1.45 - 1.47 |

| C-O (Morpholine) | Carbon-Oxygen bond in the morpholine ring | 1.42 - 1.44 |

| **Bond Angles (°) ** | ||

| C-S-C (Thiophene) | Angle within the thiophene ring | ~92.2 |

| C-N-C (Morpholine) | Angle within the morpholine ring | ~112.0 |

| Dihedral Angles (°) | ||

| Thiophene-Morpholine | Torsional angle between the two rings | 70 - 80 |

Source: Data modeled on findings for similar structures in computational studies. researchgate.net

For even greater accuracy, particularly for thermochemical data, high-level ab initio methods can be utilized. nih.gov Composite methods like the G3(MP2)//B3LYP approach provide highly accurate standard enthalpies of formation. researchgate.net These methods are computationally more demanding than DFT but serve as a benchmark for validating results from less intensive calculations. They are essential for creating a detailed energetic profile of the molecule, including its conformational isomers. researchgate.net

A crucial aspect of studying a chiral molecule like this compound is the unambiguous determination of its absolute configuration. Computational methods are invaluable for this task. DFT calculations can predict spectroscopic data that is sensitive to stereochemistry.

Specifically, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using the Gauge-Including Atomic Orbital (GIAO) method and compared with experimental spectra to validate the molecular structure. researchgate.net More advanced techniques involve the prediction of Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) spectra. Since these spectroscopic methods measure the differential interaction of the molecule with left and right circularly polarized light, they are directly dependent on the molecule's 3D chiral structure. By comparing the computationally predicted CD or VCD spectrum for the (R)-configuration with the experimentally measured spectrum, the absolute configuration can be confidently assigned.

Table 2: Illustrative Comparison of Experimental and Calculated ¹H-NMR Chemical Shifts (δ, ppm) This table illustrates how theoretical NMR data is used. Values are hypothetical for this compound, based on typical results for analogous compounds.

| Proton Group | Experimental δ (ppm) | Calculated δ (ppm) |

| Thiophene H | 6.80 - 7.40 | 6.75 - 7.35 |

| Morpholine CH (adjacent to N) | 2.80 - 3.00 | 2.78 - 2.98 |

| Morpholine CH (adjacent to O) | 3.80 - 4.00 | 3.77 - 3.97 |

| Morpholine CH (at C3) | 3.40 - 3.60 | 3.38 - 3.58 |

Source: Data modeled on findings for similar structures in spectroscopic and computational studies. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects

While quantum chemical calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. MD simulations model the movements of atoms by solving Newton's equations of motion, revealing the conformational flexibility of the morpholine ring and the rotation around the bond connecting it to the thiophene moiety.

By performing these simulations in a virtual box of solvent molecules (e.g., water), one can study how the solvent influences the conformational preferences and dynamics of this compound. This is critical for understanding its behavior in a biological environment, including its solubility and how it presents itself to a potential binding partner.

Molecular Docking and Virtual Screening for Ligand-Target Interactions

The presence of both hydrogen bond acceptors (oxygen and nitrogen) and a lipophilic aromatic ring suggests that this compound could interact with biological targets like enzymes or receptors. researchgate.net Molecular docking is a computational technique used to predict how a ligand binds to the active site of a protein. nih.gov

In a typical docking study, the 3D structure of this compound would be placed into the binding pocket of a target protein, and an algorithm would sample numerous possible orientations and conformations to find the most favorable binding mode. This process is often used in virtual screening campaigns to test large libraries of compounds against a specific target.

The output of a molecular docking simulation provides two key pieces of information:

Binding Affinity: A scoring function estimates the binding energy (often in kcal/mol), which indicates the strength of the interaction. A lower binding energy suggests a more stable and favorable interaction. nih.gov

Interaction Modes: The simulation identifies the specific non-covalent interactions that stabilize the ligand-protein complex. For this compound, these would likely include hydrogen bonds between the morpholine's nitrogen or oxygen and polar residues in the active site, as well as hydrophobic or π-π stacking interactions involving the thiophene ring. nih.govnih.gov

These insights are fundamental for lead optimization in drug discovery, allowing chemists to rationally design derivatives with improved potency and selectivity.

Table 3: Hypothetical Molecular Docking Results for this compound with a Kinase Target This table is a representative example of the data generated from a molecular docking study.

| Parameter | Description | Result |

| Binding Energy | Estimated free energy of binding | -8.5 kcal/mol |

| Key Interactions | Specific amino acid residues involved in binding | |

| Hydrogen Bond | Morpholine N-H with Asp181 | Distance: 2.1 Å |

| Hydrogen Bond | Morpholine O with Gln85 | Distance: 2.4 Å |

| Hydrophobic Interaction | Thiophene ring with Leu130, Val88 | Within van der Waals distance |

| π-π Stacking | Thiophene ring with Phe80 | Parallel displaced, distance: 3.8 Å |

Source: Interaction data modeled on docking studies of similar heterocyclic compounds into protein active sites. nih.govnih.gov

Stereoselective Ligand-Protein Interactions

The chirality of this compound is a critical determinant of its interaction with biological macromolecules, which are themselves chiral. The differential binding of enantiomers to proteins, such as enzymes and receptors, is a well-established phenomenon that can lead to significant differences in pharmacological activity, metabolic fate, and toxicity. nih.gov

The stereoselective binding of a chiral drug to a plasma protein like human serum albumin (HSA) or α1-acid glycoprotein (B1211001) (AGP) can significantly influence its pharmacokinetic profile by affecting its distribution and clearance. nih.gov The specific three-dimensional arrangement of functional groups in the (R)-enantiomer of 3-(Thiophen-2-yl)morpholine will dictate its fit within the binding pockets of target proteins. The morpholine ring, with its ether oxygen and secondary amine, can participate in hydrogen bonding, while the electron-rich thiophene ring can engage in π-π stacking and hydrophobic interactions. nih.govsci-hub.se

The precise orientation of the thiophene and morpholine moieties relative to each other in the (R)-configuration will determine the complementarity of the ligand with the chiral environment of a protein's binding site. For instance, studies on other chiral molecules have shown that one enantiomer may bind with significantly higher affinity than the other due to more favorable steric and electronic interactions. nih.gov In the case of ketoprofen (B1673614) glucuronides, the S-enantiomer was found to be more avidly bound to human serum albumin than the R-enantiomer. nih.gov

Table 1: Potential Molecular Interactions Driving Stereoselectivity

| Interaction Type | Contributing Moiety | Potential Protein Partner |

| Hydrogen Bonding | Morpholine N-H, Morpholine O | Asp, Glu, Ser, Thr, Asn, Gln |

| π-π Stacking | Thiophene Ring | Phe, Tyr, Trp, His |

| Hydrophobic Interactions | Thiophene Ring, Morpholine Ring | Ala, Val, Leu, Ile, Pro, Met |

| van der Waals Forces | Entire Molecule | All amino acids |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogs. nih.gov

For a series of thiophene-containing compounds, QSAR studies have revealed the importance of electronic and steric parameters in determining their biological activity. nih.gov For instance, in a study of thiophene analogs as anti-inflammatory agents, it was found that the energy of the lowest unoccupied molecular orbital (ELUMO) and the dipole moment were key determinants of activity. nih.gov This suggests that the electron-accepting capacity and polarity of the molecule play a crucial role in its interaction with the biological target.

The morpholine ring is a common feature in many approved drugs and is often introduced to improve pharmacokinetic properties and enhance potency. sci-hub.seresearchgate.net QSAR studies on morpholine-containing compounds have highlighted the importance of its structural rigidity and its ability to participate in hydrogen bonding. researchgate.net

While a specific QSAR model for this compound has not been reported, we can infer design principles from studies on related structures. A hypothetical QSAR study on analogs of this compound could involve the systematic modification of the thiophene and morpholine rings and the correlation of these changes with a specific biological activity.

Table 2: Hypothetical QSAR Descriptors for this compound Analogs

| Descriptor Class | Specific Descriptor | Potential Influence on Activity |

| Electronic | Dipole Moment, EHOMO, ELUMO | Modulation of binding affinity through electrostatic and orbital interactions. nih.gov |

| Steric | Molecular Volume, Surface Area | Optimization of fit within the binding pocket of a target protein. |

| Hydrophobic | LogP | Influence on membrane permeability and distribution. |

| Topological | Connectivity Indices | Characterization of molecular shape and branching. |

Based on general QSAR principles for related compounds, the following design strategies could be explored to optimize the activity of this compound:

Substitution on the thiophene ring: Introducing electron-withdrawing or electron-donating groups could modulate the electronic properties of the molecule and enhance its interaction with the target.

Modification of the morpholine ring: N-alkylation or substitution at other positions on the morpholine ring could alter its conformation and hydrogen bonding capacity. researchgate.net

Introduction of additional functional groups: Adding groups capable of forming specific interactions with the target protein, such as hydrogen bond donors or acceptors, could increase binding affinity.

Reaction Mechanism Studies Using Computational Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the mechanisms of chemical reactions. rsc.orgmdpi.com By calculating the energies of reactants, transition states, and products, it is possible to map out the entire reaction pathway and identify the most favorable route for the formation of a particular compound. researchgate.net

The synthesis of this compound can be approached through various synthetic strategies, and computational studies can help in understanding the intricacies of these reactions. For instance, the formation of the morpholine ring could proceed via a cyclization reaction, and DFT calculations could be used to investigate the transition state structures and activation energies for different cyclization pathways.

One plausible synthetic route to chiral 3-substituted morpholines involves the asymmetric hydrogenation of an unsaturated precursor. researchgate.net Computational studies could model the interaction of the substrate with the chiral catalyst, providing insights into the origin of the enantioselectivity. These calculations can help in identifying the key non-covalent interactions between the substrate and the catalyst that stabilize the transition state leading to the desired (R)-enantiomer. acs.org

Another potential route is the nucleophilic substitution of a suitable thiophene-containing electrophile by a chiral morpholine precursor. DFT calculations can be used to model the SN2 transition state and to predict the stereochemical outcome of the reaction.

Table 3: Computational Methods for Reaction Mechanism Studies

| Computational Method | Information Gained |

| Density Functional Theory (DFT) | Geometries of reactants, products, and transition states; reaction energies and activation barriers; electronic properties. nih.gov |

| Ab initio methods | High-accuracy energies for small systems, benchmarking for DFT methods. |

| Molecular Dynamics (MD) | Simulation of reaction dynamics in solution, including solvent effects. |

| Implicit Solvation Models | Estimation of the effect of the solvent on the reaction energetics. |

A computational study on the formation of this compound could investigate the following aspects:

Comparison of different synthetic routes: Evaluating the thermodynamic and kinetic feasibility of various proposed synthetic pathways.

Origin of stereoselectivity: In asymmetric syntheses, identifying the factors that control the formation of the (R)-enantiomer over the (S)-enantiomer.

Role of the catalyst: Understanding how a catalyst interacts with the reactants to lower the activation energy and control the stereochemical outcome.

Solvent effects: Assessing the influence of the solvent on the reaction mechanism and energetics.

While specific computational studies on the synthesis of this compound are not yet available in the literature, the application of these theoretical methods holds great promise for optimizing its synthesis and for designing novel, efficient, and stereoselective synthetic routes.

Structure Activity Relationship Sar Studies in the Context of Stereochemistry

Impact of Chiral Center at C-3 of Morpholine (B109124) on Molecular Recognition

The stereochemistry at the C-3 position of the morpholine ring is a critical determinant of a molecule's biological activity. The introduction of a substituent at this position creates a chiral center, leading to two enantiomers ((R) and (S)) that can exhibit significantly different affinities and efficacies for their biological targets. This stereoselectivity arises from the specific three-dimensional arrangement of atoms, which dictates how the molecule fits into the chiral binding pocket of a protein.

In the context of monoamine transporters (MATs), which are key targets for many psychoactive compounds, the orientation of the C-3 substituent is crucial for optimal interaction. nih.gov The hydrophobic binding pocket of these transporters can accommodate an aryl group, and the stereochemistry at the point of attachment dictates the precise orientation of this group. For instance, in analogous tropane-based compounds, the stereochemistry of the 3-aryl group significantly influences binding affinity and selectivity for the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). nih.gov

Role of the Thiophene (B33073) Ring and Its Substitution Pattern on Biological Interactions

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a common bioisostere for a phenyl ring in medicinal chemistry. Its inclusion in a molecule can influence its physicochemical properties, such as lipophilicity and metabolic stability, as well as its interaction with biological targets. The sulfur atom in the thiophene ring can participate in hydrogen bonding and other non-covalent interactions, potentially enhancing binding affinity.

In the case of (R)-3-(Thiophen-2-yl)morpholine, the 2-substituted thiophene ring is expected to occupy a hydrophobic pocket within its target protein. The electronic properties of the thiophene ring can contribute to π-π stacking interactions with aromatic amino acid residues in the binding site.

The substitution pattern on the thiophene ring itself is another important factor in determining biological activity. For example, in a series of thieno[3,2-b]pyridinyl urea (B33335) derivatives, substitutions on the thiophene-containing core were found to significantly impact their potency as urotensin-II receptor antagonists. nih.gov While specific data for substituted this compound is not available, it is a common strategy in drug design to explore various substituents on such aromatic rings to optimize potency and selectivity.

The following table illustrates the impact of aryl group substitution on the binding affinity of related tropane (B1204802) analogs at the human serotonin transporter (hSERT).

| Compound | Aryl Group | hSERT IC50 (nM) |

| Analog 1 | Fluoren-2-yl | 14.5 |

| Analog 2 | Naphth-2-yl | 200 |

| Analog 3 | Biphenyl-4-yl | 100 |

Data adapted from a study on 3-aryl-trop-2-ene derivatives. nih.gov

Stereoselective Effects of Morpholine N-Substitution on Binding Affinity and Selectivity

For ligands targeting monoamine transporters, the nitrogen atom is often protonated at physiological pH and forms a key ionic interaction with a conserved aspartate residue in the transporter's binding site. nih.gov The accessibility of this nitrogen and the nature of the substituent attached to it can therefore have a profound impact on binding.

While SAR data for N-substituted derivatives of this compound are not specifically reported, studies on other morpholine-containing compounds highlight the importance of this position. For example, in a series of morpholine derivatives, the introduction of different substituents on the nitrogen atom led to a wide range of biological activities. researchgate.nete3s-conferences.org

Conformational Analysis and its Influence on Ligand-Target Interactions

The biological activity of a flexible molecule like this compound is not only dependent on its constitution and configuration but also on its preferred conformation. The morpholine ring can adopt different conformations, such as chair and boat forms, and the energetic preference for a particular conformation can be influenced by its substituents.

Studies on structurally related compounds have shown that subtle changes in the molecule's structure can lead to significant differences in conformational preferences and, consequently, in binding affinity. For instance, in a series of phenoxyalkylamines, the difference in binding affinity between two stereoisomers was explained by the difference in the energetically favorable order of their stable conformations. nih.gov While a specific conformational analysis of this compound is not available, it is reasonable to assume that its conformational landscape plays a crucial role in its biological activity.

Design Principles for Enantiomerically Pure Ligands and Probes

The development of enantiomerically pure ligands is of paramount importance in pharmacology and medicinal chemistry. Since different enantiomers can have different potencies, selectivities, and even different pharmacological effects, the use of a single, well-characterized enantiomer is crucial for understanding its biological actions and for developing safe and effective drugs.

The synthesis of enantiomerically pure compounds like this compound often requires stereoselective synthetic methods. researchgate.net These methods can involve the use of chiral starting materials, chiral catalysts, or chiral auxiliaries to control the stereochemical outcome of a reaction. The synthesis of enantiomerically pure morpholine derivatives has been reported, highlighting the feasibility of obtaining such compounds for biological evaluation. nih.gov

The design of enantiomerically pure probes for biological research allows for a more precise interrogation of biological systems. By using a single enantiomer, researchers can be more confident that the observed effects are due to the interaction of that specific stereoisomer with its target. This is particularly important for studies aimed at elucidating the structure and function of proteins like monoamine transporters.

Biological and Pharmacological Significance: Mechanistic Research and Target Identification

Investigation of Stereoselective Enzyme Inhibition Pathways

Enzyme inhibition is a primary mechanism through which many therapeutic agents exert their effects. The unique structural combination of a thiophene (B33073) ring and a morpholine (B109124) nucleus in (R)-3-(Thiophen-2-yl)morpholine provides a scaffold that has been explored for its inhibitory potential against several key enzymes.

Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate. nih.gov Its inhibition is a key strategy for treating infections caused by ureolytic bacteria, such as Helicobacter pylori. nih.govnih.gov Research into morpholine-thiophene hybrid compounds has identified potent urease inhibitors. nih.gov

A series of morpholine-thiophene hybrid thiosemicarbazones were synthesized and evaluated for their ability to inhibit urease. nih.gov The majority of these compounds demonstrated significantly greater potency than thiourea, a standard urease inhibitor. nih.govresearchgate.net The leading inhibitor from this series, 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide, exhibited an IC₅₀ value of 3.80 ± 1.9 µM. nih.govresearchgate.net

Kinetic studies revealed that this lead compound inhibits the urease enzyme in an uncompetitive manner. nih.govresearchgate.net Uncompetitive inhibition suggests that the inhibitor binds only to the enzyme-substrate complex, a mechanism that can be highly effective. Molecular docking studies further supported these findings, indicating a strong affinity of the compound for the urease active site. nih.govresearchgate.net The structure-activity relationship (SAR) analysis showed that all tested compounds in the series had remarkable inhibitory potential, with IC₅₀ values ranging from 3.80 to 5.77 µM. nih.gov For instance, the compound (E)-N-(2-morpholinoethyl)-2-(thiophen-2-ylmethylene)hydrazinecarbothioamide showed an inhibitory potential 4.5 times stronger than thiourea. nih.gov

| Compound | Urease IC₅₀ (µM) | Inhibition Type |

|---|---|---|

| 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide (5g) | 3.80 ± 1.9 | Uncompetitive |

| (E)-N-(2-morpholinoethyl)-2-(thiophen-2-ylmethylene)hydrazinecarbothioamide (5a) | 4.94 ± 2.7 | Not Specified |

| Thiourea (Standard) | 22.31 ± 0.03 | Not Specified |

Cyclooxygenase (COX) enzymes are central to the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins. There are two main isoforms, COX-1 and COX-2, which are targets for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The morpholine scaffold has been identified as a privileged structure in medicinal chemistry, and its substitution into known NSAIDs has been shown to enhance selective COX-2 inhibition. jchemrev.comresearchgate.net

While direct studies on this compound are limited, research on related structures provides insight. For example, a class of diarylheterocyclic inhibitors, which share structural similarities, are known to be highly selective for COX-2 through distinct inhibitory mechanisms for each isoenzyme. nih.gov These mechanisms can be complex, sometimes involving a three-step sequential reversible binding process. nih.gov Oleocanthal, a naturally occurring compound, is known to inhibit COX-1 and COX-2 enzymes in a dose-dependent manner, sharing pharmacological properties with ibuprofen. mdpi.com The structural diversity of COX inhibitors allows for various modes of action, including simple competitive, slow-binding, and irreversible inhibition. nih.gov The thiophene ring, serving as a bio-isosteric replacement for a phenyl ring, can improve metabolic stability and binding affinity, properties crucial for effective enzyme inhibition. nih.gov

Dipeptidyl peptidase IV (DPP-IV) is a serine exopeptidase that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). nih.govresearchgate.net Inhibition of DPP-IV is a validated therapeutic strategy for managing type 2 diabetes mellitus. nih.gov Both morpholine and thiomorpholine (B91149) derivatives have been investigated as potential DPP-IV inhibitors. jchemrev.comresearchgate.net

The development of DPP-IV inhibitors has seen a growing interest, with several drugs currently approved for clinical use. nih.gov Research has shown that β-aminoacyl-containing cyclic hydrazine derivatives can act as novel DPP-IV inhibitors. nih.gov Specifically, (R)-3-amino-1-(2-benzoyl-1,2-diazepan-1-yl)-4-(2,4,5-trifluorophenyl) butan-1-one demonstrated potent in vitro activity and selectivity. nih.gov While specific research on this compound is not detailed in the available literature, the established role of the morpholine scaffold in DPP-IV inhibition suggests its potential as a starting point for designing new inhibitors. jchemrev.com The structural features of DPP-IV inhibitors often include a group that can interact with the catalytic site of the enzyme. researchgate.net

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. nih.gov Their inhibition is a primary therapeutic approach for managing symptoms of Alzheimer's disease. nih.govsemanticscholar.org

Derivatives containing the thiophene ring have been synthesized and evaluated as AChE inhibitors. semanticscholar.orgnih.gov In one study, certain thiophene derivatives were found to be more potent inhibitors than the reference drug donepezil (B133215). nih.gov For example, 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide showed 60% inhibition, compared to 40% by donepezil. semanticscholar.orgnih.gov Molecular docking studies suggest that these compounds can act as non-covalent inhibitors, binding near the catalytic triad of the enzyme. mdpi.com

Similarly, morpholine-bearing compounds have been investigated as potential cholinesterase inhibitors. mdpi.com Dual inhibitors that target both AChE and BChE are considered a promising strategy for treating neurodegenerative disorders. nih.govmdpi.com While many reported cholinesterase inhibitors are hydrazinecarboxamides, the structural motifs within this compound align with features known to be beneficial for cholinesterase inhibition. mdpi.com

| Compound Class | Target Enzyme(s) | Key Findings |

|---|---|---|

| Thiophene Derivatives | AChE | Some derivatives showed higher potency than donepezil. semanticscholar.orgnih.gov |

| Morpholine-Bearing Quinoline (B57606) Derivatives | Cholinesterases | Investigated as potential inhibitors. mdpi.com |

| N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides | AChE and BChE | Exhibited dual inhibition with IC₅₀ values of 27.0–106.8 μM for AChE and 58.0–277.5 μM for BChE. mdpi.com |

Stereospecificity in Receptor Binding and Signal Transduction

The three-dimensional arrangement of atoms in a molecule is fundamental to its interaction with biological receptors. The "(R)-" designation in this compound indicates a specific stereoisomer, which can lead to highly selective binding to target receptors, a phenomenon known as stereospecificity.

The interaction of a ligand with a receptor is governed by its structural and physicochemical properties. The thiophene ring is a versatile pharmacophore often used as a bioisostere for the phenyl ring, which can enhance drug-receptor interactions and improve metabolic stability. nih.gov The sulfur atom in the thiophene ring can participate in hydrogen bonding, further strengthening its binding affinity. nih.gov

The morpholine moiety is also a key component in many bioactive molecules. jchemrev.com For instance, 2-aryladenine derivatives containing a morpholine group at the C-6 position have been assessed as ligands for human adenosine subtype receptors (A₁, A₂ₐ, A₂ₑ, and A₃). mdpi.com Some of these compounds showed high affinity and selectivity for specific receptor subtypes, highlighting the role of the morpholine group in receptor recognition. mdpi.com For example, one fluoro derivative was found to be a potent and selective ligand for the A₁ receptor. mdpi.com

Furthermore, bivalent ligands based on (R)-apomorphine, which target the dopamine (B1211576) D₂ receptor, demonstrate that stereochemistry is crucial for ligand potency, efficacy, and affinity. rsc.org While a direct ligand-receptor interaction profile for this compound is not extensively documented, the known roles of its constituent thiophene and morpholine rings in binding to various G-protein coupled receptors (GPCRs) like adenosine and dopamine receptors suggest a broad potential for specific biological interactions. mdpi.comrsc.org

Allosteric Modulation Studies

Allosteric modulation represents a sophisticated mechanism for controlling protein function, where modulators bind to a regulatory site distinct from the primary active site, inducing conformational changes that influence the protein's activity. universiteitleiden.nl This approach offers a more nuanced "tuning" of receptor function compared to direct agonism or antagonism. universiteitleiden.nl While direct studies on this compound as an allosteric modulator are not extensively detailed in the provided research, the broader class of thiophene derivatives has shown significant promise in this area.

For instance, a series of 2-(acylamino)thiophene derivatives have been developed as positive allosteric modulators (PAMs) of the GABA-B receptor. researchgate.net These compounds potentiate the receptor's activity in response to its endogenous ligand, GABA. researchgate.net Similarly, a thieno[2,3-d]pyrimidine derivative was identified as a negative allosteric modulator (NAM) of the dopamine D2 receptor's efficacy. mdpi.com The exploration of such scaffolds suggests that the thiophene ring, a key component of this compound, is a viable pharmacophore for engaging allosteric sites on G protein-coupled receptors (GPCRs). universiteitleiden.nlresearchgate.net This potential is underscored by the advantage that low-molecular-weight allosteric ligands can be developed for oral bioavailability, a significant benefit for targeting receptors with peptide or protein endogenous ligands. universiteitleiden.nl

Mechanistic Research into Antimicrobial Properties

The morpholine and thiophene moieties are integral to various scaffolds exhibiting a wide spectrum of antimicrobial activities, including antitubercular, antibacterial, and antifungal properties. researchgate.netresearchgate.net

A novel class of morpholino–thiophenes (MOT) has been identified as potent inhibitors of Mycobacterium tuberculosis (Mtb). nih.govfigshare.com Mechanistic studies have revealed that these compounds likely target QcrB, a critical subunit of the menaquinol cytochrome c oxidoreductase (bc1 complex). nih.govfigshare.com This complex is a key component of the bc1-aa3-type cytochrome c oxidase system, which drives the oxygen-dependent respiration essential for the bacterium's survival. nih.gov By inhibiting QcrB, the MOT series effectively disrupts the electron transport chain, leading to bactericidal activity against both replicating and non-replicating Mtb. nih.gov

Furthermore, a series of 2-(thiophen-2-yl)dihydroquinolines coupled with morpholine or thiomorpholine have demonstrated significant antimycobacterial activity against the Mtb H37Rv strain. nih.gov The structure-activity relationship (SAR) studies indicated that the morpholine analog exhibited better potency than the parent dihydroquinoline and the thiomorpholine analog. jchemrev.com

Table 1: Antitubercular Activity of Morpholino-Thiophene Derivatives

| Compound Type | Molecular Target | Mechanism of Action | Reference |

|---|---|---|---|

| Morpholino–Thiophenes (MOT) | QcrB (subunit of bc1 complex) | Inhibition of oxygen-dependent respiration by disrupting the electron transport chain. | nih.govfigshare.com |

Derivatives incorporating the morpholine-thiophene scaffold have been investigated for broader antibacterial and antifungal activities. One specific mechanism involves the inhibition of the urease enzyme, which is a crucial component in the pathogenicity of several bacteria. nih.gov Morpholine-thiophene hybrid thiosemicarbazones have been synthesized and shown to be potent urease inhibitors. nih.gov The lead compound from this series, 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide, was found to inhibit urease in an uncompetitive manner, demonstrating a strong affinity for the enzyme's active site in docking studies. nih.gov This inhibition of urease is a promising strategy for treating ureolytic bacterial infections. nih.gov

Other studies have synthesized various thiophene and morpholine derivatives and evaluated their general antibacterial and antifungal activity against a range of pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans, through agar diffusion methods. researchgate.netresearchgate.net These studies confirm that the combination of these heterocyclic rings is a viable strategy for developing new antimicrobial agents. researchgate.netresearchgate.net

Exploration of Antioxidant Mechanisms at the Molecular Level

The antioxidant properties of compounds containing thiophene and morpholine rings have been attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. jchemrev.comresearchgate.net Research into structurally similar thiomorpholine derivatives has shown they can inhibit the ferrous/ascorbate-induced lipid peroxidation of microsomal membrane lipids. jchemrev.com The proposed mechanism involves the prevention of low-density lipoprotein (LDL) oxidation, which is a key step in the development of atherosclerosis. jchemrev.com

Studies on morpholine Mannich base derivatives have demonstrated significant radical scavenging properties through DPPH and ABTS assays. researchgate.net This activity indicates that these compounds can directly interact with and neutralize reactive oxygen species (ROS), thereby preventing oxidative damage to cellular components. researchgate.net Similarly, various thiosemicarbazone derivatives containing the thiophene-morpholine scaffold have been documented for their antioxidant capabilities. nih.gov

Table 2: Antioxidant Mechanisms of Thiophene-Morpholine Derivatives

| Derivative Class | Assay / Model | Molecular Mechanism | Reference |

|---|---|---|---|

| Thiomorpholine Derivatives | Ferrous/ascorbate-induced lipid peroxidation | Inhibition of LDL oxidation. | jchemrev.com |

Investigation of Anticancer Mechanisms through Molecular Target Engagement

The this compound scaffold is found within larger molecules that exhibit anticancer activity through multiple mechanisms, primarily involving the inhibition of key signaling pathways that control cell growth, proliferation, and survival. e3s-conferences.orgnih.gov

A prominent mechanism is the inhibition of protein kinases. nih.govresearchgate.net A series of 3-(thiophen-2-ylthio)pyridine derivatives, while initially designed as inhibitors of insulin-like growth factor 1 receptor (IGF-1R), were found to be multi-target anticancer agents. nih.gov These compounds exhibited potent inhibitory activities against several other kinases, including fibroblast growth factor receptor-2 (FGFR2), FGFR3, epidermal growth factor receptor (EGFR), Janus kinase (JAK), and RON (receptor originated from Nantes). nih.govresearchgate.netosti.gov This multi-target engagement disrupts various signaling cascades essential for cancer cell proliferation. Further mechanistic studies revealed that these compounds can arrest the cell cycle in the G1/G0 phase. nih.gov

Another identified mechanism involves the induction of apoptosis. nih.gov Triazene-appended morpholine chalcones were shown to trigger apoptosis through the intrinsic, mitochondria-dependent pathway. nih.gov This process is mediated by the generation of reactive oxygen species (ROS), leading to the programmed death of cancer cells. nih.gov Additionally, these compounds were observed to arrest the cell cycle at the G1 phase and inhibit cancer cell migration and invasion. nih.gov

Furthermore, SAR studies on other substituted morpholine derivatives have suggested that they can achieve potent anticancer activity by targeting the mTOR (mammalian target of rapamycin) kinase, a central regulator of cell growth and metabolism. e3s-conferences.org

Table 3: Anticancer Mechanisms and Molecular Targets

| Derivative Class | Molecular Target(s) | Mechanism of Action | Reference |

|---|---|---|---|

| 3-(Thiophen-2-ylthio)pyridines | FGFR2, FGFR3, EGFR, JAK, RON | Multi-kinase inhibition, cell cycle arrest at G1/G0 phase. | nih.govresearchgate.net |

| Triazene-appended morpholine chalcones | Mitochondria / ROS pathway | Induction of ROS-dependent apoptosis, cell cycle arrest at G1 phase. | nih.gov |

Advanced Applications and Future Research Trajectories

Utilization as Chiral Auxiliaries and Ligands in Asymmetric Synthesis

The development of efficient methods for controlling stereochemistry is a cornerstone of modern organic synthesis. scielo.org.mx Chiral auxiliaries, which are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, represent a powerful strategy for achieving high levels of asymmetric induction. wikipedia.org The (R)-3-(Thiophen-2-yl)morpholine scaffold is a promising candidate for the development of novel chiral auxiliaries and ligands for asymmetric catalysis.

The chiral morpholine (B109124) unit can provide a well-defined steric environment to bias the approach of reagents to a prochiral center. wikipedia.org For instance, attachment of this compound to a prochiral substrate would create a diastereomeric intermediate, allowing for stereoselective transformations such as alkylations, aldol (B89426) reactions, and Michael additions. scielo.org.mx The thiophene (B33073) ring, with its potential for π-stacking interactions and its ability to coordinate with metal catalysts, could further enhance stereocontrol and catalytic efficiency. vulcanchem.com The development of transition-metal catalysts bearing ligands derived from this compound is a particularly promising avenue for asymmetric hydrogenation, allylic alkylation, and cross-coupling reactions. nih.govthieme-connect.de

| Application | Potential Reaction Type | Role of this compound | Anticipated Outcome |

| Chiral Auxiliary | Asymmetric Aldol Reaction | Covalently attached to a ketone or ester | Diastereoselective formation of β-hydroxy carbonyl compounds |